molecular formula C6F12O B1599786 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane CAS No. 788-67-0

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

Cat. No. B1599786
CAS RN: 788-67-0
M. Wt: 316.04 g/mol
InChI Key: NOESGFSFSJKFIF-UHFFFAOYSA-N
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Description

The compound “3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane” is likely a fluorinated oxirane. Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. This ring is highly strained, making oxiranes more reactive than typical ethers .


Molecular Structure Analysis

The molecular structure of this compound would include a three-membered oxirane ring with two trifluoromethyl groups attached to one carbon and a pentafluoroethyl group attached to another carbon .


Chemical Reactions Analysis

Oxiranes are known to undergo ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The presence of fluorine atoms might influence the reactivity of the compound due to their high electronegativity.


Physical And Chemical Properties Analysis

Based on the structure, this compound is likely to be a volatile liquid at room temperature due to the presence of the oxirane ring . The multiple fluorine atoms could contribute to its chemical stability and could also affect its polarity .

Scientific Research Applications

Regioselective Cleavage of Epoxyalcohols

A novel approach for the regioselective cleavage of 2,3-epoxyalcohols by fluoride, utilizing compounds related to 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane, has been reported. This method provides a pathway for the synthesis of 3-fluoro-2,3-dideoxy-D-erythro-pentose from non-carbohydrate precursors, showcasing the compound's utility in synthetic organic chemistry (Nikitenko et al., 1992).

Catalysis and Ring Opening of Epoxides

Bismuth(III) trifluoromethanesulfonate and trifluoroacetate, closely related to the compound of interest, have been identified as efficient catalysts for the regio- and chemoselective ring opening of epoxides. This highlights the potential of fluorinated compounds in facilitating or improving synthetic routes, especially in reactions involving substituted anilines (Khosropour et al., 2004).

Synthesis and Characterization of Fluorine-Containing Polymers

Research on the synthesis and characterization of new fluorine-containing polyethers and poly(arylene ether)s demonstrates the role of fluorinated epoxides in producing materials with desirable properties such as solubility, hydrophobicity, and low dielectric constants. These materials find applications in electronic devices due to their high thermal stability and unique electrical properties (Fitch et al., 2003); (Salunke et al., 2007).

Exploration of Molecular Structure

The pure rotational spectrum of 2,2-bis(trifluoromethyl)oxirane has been analyzed, providing insights into the molecular structure, such as the configuration of CF3 groups. Such studies are crucial for understanding the fundamental aspects of fluorine chemistry and the behavior of highly fluorinated molecules (Cooke & Minei, 2012).

Advanced Organic Synthesis Applications

Fluorinated oxiranes serve as versatile reagents in organic synthesis, enabling the regioselective introduction of fluorine into target molecules. This application is vital for developing pharmaceuticals and agrochemicals, where fluorine's presence can significantly affect the biological activity of molecules (Petrov, 2002).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Specific safety data for this compound was not found, but oxiranes in general can be irritants and may be harmful if inhaled or come into contact with skin .

Future Directions

The future directions for this compound would depend on its potential applications. Given the reactivity of oxiranes, it could be useful in various chemical syntheses . The presence of multiple fluorine atoms could also make it interesting for research in materials science or medicinal chemistry.

properties

IUPAC Name

2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESGFSFSJKFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466307
Record name 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

CAS RN

788-67-0
Record name 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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